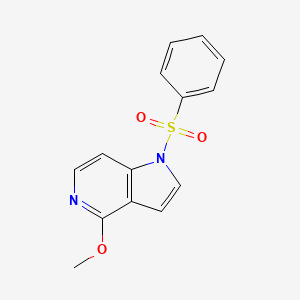
1-(Phenylsulfonyl)-4-methoxy-5-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-4-methoxy-5-azaindole (also known as PMA) is an organic compound that is used in many scientific research applications. It is a heterocyclic compound with a five-membered ring, consisting of three nitrogen atoms, one sulfur atom, and one carbon atom. PMA is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also used as a catalyst in many important biochemical reactions. PMA is an important compound in many areas of scientific research, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Novel Synthesis Methods and Pharmaceutical Applications
Researchers have explored novel synthesis methods for compounds related to "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," particularly focusing on proton pump inhibitors like omeprazole. These methods aim to address pharmaceutical impurities, highlighting the importance of understanding chemical synthesis processes in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antiviral Research
Indolylarylsulfones, closely related to "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," have shown promise as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1). Research in this area has focused on the structure-activity relationship to develop new drug candidates for AIDS treatment (Famiglini & Silvestri, 2018).
Kinase Inhibitors for Cancer Therapy
The azaindole framework, which includes "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," is increasingly utilized in the design of kinase inhibitors, contributing significantly to drug discovery and the development of treatments for various cancers. These compounds target specific protein kinases, offering a targeted approach to cancer therapy (Mérour, Buron, Plé, Bonnet, & Routier, 2014).
Antioxidant Activity and Analytical Methods
Research has also delved into the antioxidant activity of related compounds and the development of analytical methods for determining antioxidant capacity. This research is vital for understanding how these compounds can be used to mitigate oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Advances in Pyrrolopyridines Derivatives
Pyrrolopyridines, or azaindoles, which include "1-(Phenylsulfonyl)-4-methoxy-5-azaindole," have been extensively reviewed for their biological activity, particularly as anticancer agents. These compounds' ability to act as kinase inhibitors highlights their potential in developing new therapies for cancer and other diseases (El-Gamal & Anbar, 2017).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLNWPPFLNINEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208355 |
Source


|
| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-methoxy-5-azaindole | |
CAS RN |
1227270-22-5 |
Source


|
| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

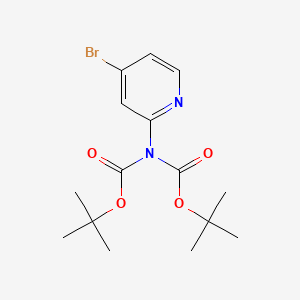
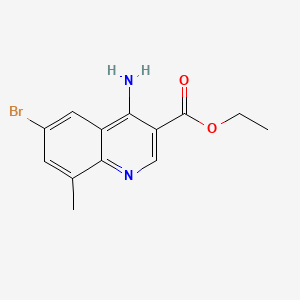
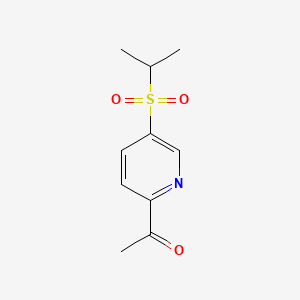
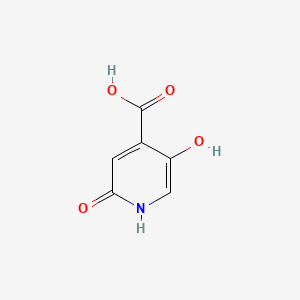
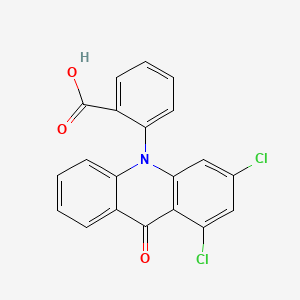

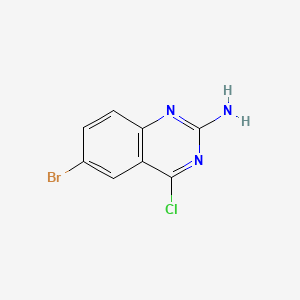

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)